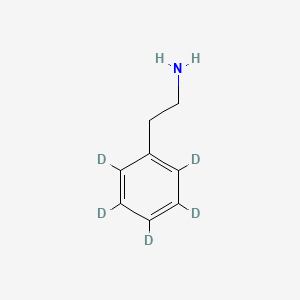
2-Phenyl-d5-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-d5-ethylamine is a deuterated analog of 2-phenylethylamine, where five hydrogen atoms are replaced by deuterium. This compound is a stable isotope-labeled compound, often used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Phenyl-d5-ethylamine typically involves the reduction of deuterated benzyl cyanide with deuterium gas over a metal catalyst such as Raney nickel. This method ensures the incorporation of deuterium atoms into the final product. Another approach involves the reduction of β-nitrostyrene with lithium aluminum deuteride, which also results in the formation of the deuterated amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-d5-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-Phenyl-d5-ethylamine is widely used in scientific research due to its stable isotope labeling. Some applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
2-Phenyl-d5-ethylamine exerts its effects by interacting with various molecular targets, including trace amine-associated receptors (TAAR1). It regulates monoamine neurotransmission by inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. This interaction leads to the modulation of neurotransmitter release and uptake, affecting various physiological processes.
Comparison with Similar Compounds
2-Phenyl-d5-ethylamine is compared with other similar compounds such as:
2-Phenylethylamine: The non-deuterated analog, which has similar chemical properties but lacks the stable isotope labeling.
Amphetamines: Structurally related compounds with stimulant effects on the central nervous system.
Catecholamines: Endogenous compounds like dopamine and norepinephrine, which share the phenylethylamine backbone but have additional functional groups.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and traceability in complex systems.
Properties
Molecular Formula |
C8H11N |
|---|---|
Molecular Weight |
126.21 g/mol |
IUPAC Name |
2-(2,3,4,5,6-pentadeuteriophenyl)ethanamine |
InChI |
InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2/i1D,2D,3D,4D,5D |
InChI Key |
BHHGXPLMPWCGHP-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















